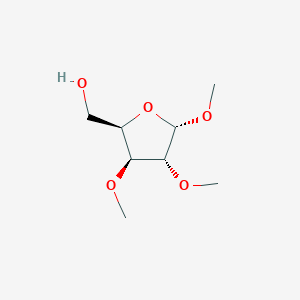![molecular formula C25H19N5O7 B100720 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 17809-07-3](/img/structure/B100720.png)
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, also known as Sudan IV, is a synthetic dye used in various applications. It is a member of the azo dyes family, which are widely used in the textile, food, and cosmetic industries. Sudan IV is a popular dye used in scientific research because of its unique properties, including its ability to stain lipids in tissues and cells.
Mécanisme D'action
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is a lipophilic dye that binds to the lipid droplets in tissues and cells. The dye is absorbed by the lipid droplets, causing them to turn red. This property of 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV makes it a useful tool for identifying and studying lipid metabolism in cells and tissues.
Effets Biochimiques Et Physiologiques
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV has no known biochemical or physiological effects on living organisms. It is not metabolized in the body and is excreted unchanged in feces.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV in lab experiments include its affordability, accessibility, and ease of use. 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is a highly specific dye that stains only lipids, making it a useful tool for studying lipid metabolism. However, 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV has some limitations, including its potential toxicity and lack of specificity for different types of lipids.
Orientations Futures
There are many potential future directions for the use of 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV in scientific research. One potential direction is the development of new methods for staining and visualizing different types of lipids in tissues and cells. Another potential direction is the use of 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV in the development of new treatments for lipid-related diseases, such as atherosclerosis and obesity. Additionally, 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV could be used in the development of new diagnostic tools for lipid-related diseases. Overall, 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is a versatile dye with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV involves the reaction of 4-amino-N-ethoxybenzamide with 2,4-dinitrophenylhydrazine in the presence of sulfuric acid. The product is then purified through recrystallization. The yield of 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is typically high, making it an affordable and accessible dye for scientific research.
Applications De Recherche Scientifique
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is widely used in scientific research, particularly in the fields of histology and pathology. It is commonly used to stain lipids in tissues and cells, allowing researchers to visualize and study the distribution and accumulation of lipids in various organs and tissues. 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is also used in the detection of lipids in food and cosmetic products.
Propriétés
Numéro CAS |
17809-07-3 |
|---|---|
Nom du produit |
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
Formule moléculaire |
C25H19N5O7 |
Poids moléculaire |
501.4 g/mol |
Nom IUPAC |
4-[(2,4-dinitrophenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H19N5O7/c1-2-37-22-10-6-5-9-20(22)26-25(32)18-13-15-7-3-4-8-17(15)23(24(18)31)28-27-19-12-11-16(29(33)34)14-21(19)30(35)36/h3-14,31H,2H2,1H3,(H,26,32) |
Clé InChI |
DDGULPZDBLQQIL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
17809-07-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)





![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)




![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
